molecular formula C7H4BrFN2 B1525795 5-bromo-4-fluoro-1H-benzimidazole CAS No. 1008361-72-5

5-bromo-4-fluoro-1H-benzimidazole

Cat. No. B1525795
CAS RN: 1008361-72-5
M. Wt: 215.02 g/mol
InChI Key: LZMUWVAOXHJEHC-UHFFFAOYSA-N
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Description

5-bromo-4-fluoro-1H-benzimidazole is a compound that belongs to the benzimidazole family . Benzimidazoles are heterocyclic compounds that contain a fused benzene and imidazole ring . They are widely used to design and synthesize novel bioactive compounds .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including 5-bromo-4-fluoro-1H-benzimidazole, often involves a multistep process . For example, one method involves the reaction of 4-Bromo-1,2-benzenediamine and Trimethoxymethane . Another method involves the reaction of compound 3 with a mixed liquor of first alcohol and water, and inorganic base .


Molecular Structure Analysis

The molecular structure of 5-bromo-4-fluoro-1H-benzimidazole consists of a benzimidazole core with a bromine atom at the 5-position and a fluorine atom at the 4-position . The molecular weight of this compound is 215.02 .


Chemical Reactions Analysis

Benzimidazole derivatives, including 5-bromo-4-fluoro-1H-benzimidazole, are known to exhibit a broad range of chemical and biological properties . They can participate in various chemical reactions, contributing to their wide use in the design and synthesis of novel bioactive compounds .


Physical And Chemical Properties Analysis

5-bromo-4-fluoro-1H-benzimidazole is a solid at room temperature . It has a molecular weight of 215.02 .

Scientific Research Applications

Antimicrobial Agent

Benzimidazole derivatives, including 5-bromo-4-fluoro-1H-benzimidazole, have been shown to possess strong antimicrobial properties. They are effective against a variety of pathogens such as bacteria and fungi, making them valuable in the development of new antimicrobial drugs .

Anticancer Research

The structure of benzimidazole is similar to nucleotides in the human body, which has led to intensive research into its derivatives as potential anticancer agents. Altering the functional groups on the core structure can enhance bioactivity, suggesting that 5-bromo-4-fluoro-1H-benzimidazole could be significant in cancer research .

Corrosion Inhibition

Recent studies have highlighted the role of benzimidazole compounds as corrosion inhibitors. These compounds, including derivatives like 5-bromo-4-fluoro-1H-benzimidazole, can protect metals from corrosion, making them important in industrial applications .

Analytical Chemistry

In chromatography and mass spectrometry, benzimidazole derivatives are used for sample manipulation due to their specific properties. This suggests that 5-bromo-4-fluoro-1H-benzimidazole could be useful in analytical applications to improve efficiency and effectiveness .

Life Science Research

Life science labs utilize benzimidazole derivatives in various fields such as cell biology, genomics, and proteomics. The specific properties of these compounds aid in research and experimentation .

Synthesis of Functional Molecules

Benzimidazoles are key components in the synthesis of functional molecules used in everyday applications. The regiocontrolled synthesis of substituted imidazoles, which includes derivatives like 5-bromo-4-fluoro-1H-benzimidazole, is crucial for creating these molecules .

Safety and Hazards

The safety information available indicates that 5-bromo-4-fluoro-1H-benzimidazole may be harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

5-bromo-4-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMUWVAOXHJEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-4-fluoro-1H-benzimidazole

CAS RN

1008361-72-5
Record name 5-bromo-4-fluoro-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 142 (25 g, 0.121 mol) and formic acid (75 mL) was heated to reflux for 1.5 h. After the completion of the reaction the reaction was cooled and made basic with 10% NaOH. The resulting solid was filtered and washed with water. Drying overnight under suction afforded 24 g (92%) of 5-bromo-4-fluoro-1H-benzoimidazole (144) as pale yellow solid which was used without further purification.
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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